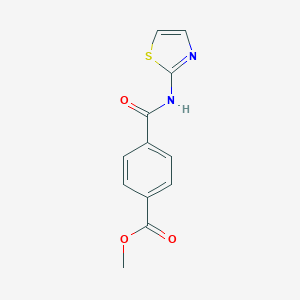![molecular formula C16H16BrNO2 B250538 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine, also known as BON, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is not fully understood. However, it is believed that 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for investigating the mechanisms of cancer cell growth and division. However, one limitation of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research. One potential direction is the development of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine-based drugs for the treatment of cancer. Additionally, 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine could be used as a tool for investigating the role of HDACs and LSD1 in cancer cell growth and division. Further research is needed to fully understand the potential applications of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research.
Synthesemethoden
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine can be synthesized through a multistep process. The first step involves the reaction of 1-bromo-2-naphthol with acetic anhydride to form 1-{[(1-bromo-2-naphthyl)oxy]acetyl}naphthalene. This intermediate is then reacted with pyrrolidine to form the final product, 1-{[(1-bromo-2-naphthyl)oxy]acetyl}pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been used in scientific research as a precursor for the synthesis of various compounds. It has also been used as a building block for the development of new drugs, particularly in the field of cancer research. 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation.
Eigenschaften
Molekularformel |
C16H16BrNO2 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H16BrNO2/c17-16-13-6-2-1-5-12(13)7-8-14(16)20-11-15(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 |
InChI-Schlüssel |
KSLGBKJDIOHFHM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Kanonische SMILES |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Löslichkeit |
45.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)